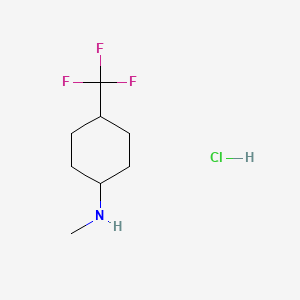

N-Methyl-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride

Description

N-Methyl-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride is a cyclohexane-based amine derivative characterized by a trifluoromethyl (-CF₃) group at the 4-position and a methylamine moiety at the 1-position of the cyclohexane ring, stabilized as a hydrochloride salt. The trifluoromethyl group confers enhanced lipophilicity and metabolic stability, making such compounds valuable in pharmaceutical and agrochemical research. The hydrochloride salt improves aqueous solubility and crystallinity, facilitating handling and formulation. While direct pharmacological data for this compound are scarce, its structural features align with bioactive molecules targeting central nervous system (CNS) receptors, ion channels, or enzymes.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-methyl-4-(trifluoromethyl)cyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3N.ClH/c1-12-7-4-2-6(3-5-7)8(9,10)11;/h6-7,12H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFEWYOQULJROCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(CC1)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807916-58-0 | |

| Record name | N-methyl-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Approach

The synthesis of N-methyl-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride typically involves:

- Introduction of the trifluoromethyl group onto a cyclohexane ring.

- Formation of the amine functionality at the 1-position.

- Methylation of the amine nitrogen.

- Conversion to the hydrochloride salt for stability and handling.

Two main routes dominate the literature:

- Direct trifluoromethylation of cyclohexanone derivatives followed by reductive amination.

- Stepwise amination of trifluoromethylated cyclohexanone or related intermediates, followed by N-methylation.

Preparation via Reductive Amination of 4-(Trifluoromethyl)cyclohexanone

A common and efficient method involves reductive amination of 4-(trifluoromethyl)cyclohexanone with methylamine or its derivatives.

- Starting Material: 4-(Trifluoromethyl)cyclohexanone.

- Amination: Reaction with methylamine under reductive amination conditions.

- Reducing Agents: Sodium borohydride or catalytic hydrogenation using Ni catalysts.

- Solvent: Methanol or trifluoroethanol.

- Temperature: Room temperature to 70 °C.

- Workup: Acidification with HCl to yield the hydrochloride salt.

This method benefits from:

- High selectivity for the trans isomer.

- Mild reaction conditions.

- Avoidance of harsh reagents.

- The reductive amination of cyclohexanone derivatives with methylamine hydrochloride in methanol using sodium borohydride yields the corresponding N-methylamine, which upon treatment with HCl in dioxane, precipitates as the hydrochloride salt.

The introduction of the trifluoromethyl group can be achieved by:

- Use of trifluoromethyl sulfonyl salts (e.g., CF3SO2Na) with triphenylphosphine and silver fluoride catalysis.

- Radical trifluoromethylation of cyclohexanone or amine precursors under mild conditions.

| Reagents | Ratio (mmol) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| N-methylaniline + CF3SO2Na + PPh3 + AgF | 1 : 1.5 : 3 : 4.5 | 50 | 5 | 85 |

- Reaction carried out in acetonitrile solvent.

- AgF acts as a fluoride source to facilitate trifluoromethyl radical generation.

- The reaction proceeds smoothly at moderate temperature with good yields.

N-Methylation of Cyclohexan-1-amine Derivatives

Direct methylation of the amine nitrogen can be challenging due to over-alkylation. Methods explored include:

- Use of methyl iodide, which often leads to dimethylated byproducts.

- Protection-deprotection strategies (e.g., N-Boc or N-acetyl protection) followed by methylation.

- One-pot methylation using trimethyl orthoformate and catalytic sulfuric acid, which minimizes dimethylation and simplifies the process.

Purification and Isomer Separation

- The trans isomer is the desired product due to better biological activity.

- Separation is often achieved by recrystallization from suitable solvents.

- Repeated recrystallization can enhance purity but may reduce overall yield.

- Alternative methods to convert cis isomers into trans are limited and inefficient.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Notes | Yield (%) |

|---|---|---|---|

| Trifluoromethylation | CF3SO2Na, PPh3, AgF, MeCN, 50 °C, 5 h | Radical trifluoromethylation | 85 |

| Reductive Amination | 4-(Trifluoromethyl)cyclohexanone, methylamine, NaBH4, MeOH, RT | Selective formation of amine | High (varies) |

| N-Methylation | Trimethyl orthoformate, H2SO4 catalyst | One-pot method to avoid overalkylation | Good yields |

| Salt Formation | HCl in dioxane, 0 °C, 30 min | Formation of hydrochloride salt | Quantitative |

Research Findings and Industrial Considerations

- The method involving trifluoromethylation followed by reductive amination and methylation is currently the most efficient and industrially viable.

- Starting materials like 4-oxocyclohexanecarboxylic acid esters are expensive and less preferred.

- Use of catalytic hydrogenation (Ni-based catalysts) offers a greener alternative to chemical reductants.

- Avoidance of toxic reagents such as cyanogen bromide and harsh alkylating agents improves safety and environmental profile.

- The overall yield can be optimized by controlling reaction conditions, especially temperature and reagent stoichiometry.

Concluding Remarks

The preparation of N-methyl-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride is best achieved through a combination of trifluoromethylation of cyclohexanone derivatives and subsequent reductive amination with methylamine, followed by salt formation. Advances in catalytic trifluoromethylation and selective N-methylation have improved yields and reduced byproduct formation. Industrially, these methods are favored for their efficiency, safety, and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

Medicinal Chemistry

N-Methyl-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride has been investigated for its potential as a therapeutic agent due to its unique structural features. The trifluoromethyl moiety is known to improve the pharmacokinetic properties of compounds, making them more effective in drug development.

Case Study: Anticancer Activity

A study demonstrated that this compound exhibited significant inhibition of cancer cell proliferation in various cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The compound showed an IC50 value in the low micromolar range, indicating potent activity compared to non-fluorinated analogs, which often displayed reduced effectiveness due to lower membrane permeability.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In high-throughput screening against Mycobacterium tuberculosis, it showed promising growth inhibition at concentrations around 20 µM, suggesting its potential as a lead structure for developing new antimycobacterial agents.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Significant reduction in cell viability | |

| Enzyme Inhibition | Modulation of enzyme activity |

Agrochemicals

The compound's unique properties make it suitable for applications in agrochemicals. Fluorinated compounds are often more stable and effective as pesticides and herbicides due to their enhanced bioactivity and resistance to degradation.

Materials Science

In materials science, N-Methyl-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride can serve as a building block for synthesizing fluorinated polymers and materials with specific thermal and mechanical properties.

Mechanism of Action

The mechanism of action of N-Methyl-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below highlights key differences between N-Methyl-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride and structurally related compounds:

Key Observations:

Commercial and Research Utility

- CymitQuimica Catalog : The commercial availability of N-Methyl-4-(propan-2-yl)cyclohexan-1-amine HCl (€457/250mg) indicates its utility as a building block for drug discovery, though the trifluoromethyl variant’s higher cost (inferred from similar -CF₃ compounds) may reflect synthetic complexity.

- Enamine Ltd. Compounds : Cyclohexanamine derivatives with heterocyclic moieties (e.g., pyrazol-3-amine) are explored for kinase inhibition, suggesting that the target compound could be modified for similar pathways.

Biological Activity

N-Methyl-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing data from various studies, including in vitro and in vivo evaluations.

N-Methyl-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride is characterized by the presence of a trifluoromethyl group, which significantly influences its biological properties. The synthesis of this compound typically involves the hydrogenation of trifluoromethyl-substituted cyclohexylamines, allowing for the introduction of the amine functionality at the 1-position of the cyclohexane ring .

Biological Activity Overview

The biological activity of N-Methyl-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride has been assessed across various models, indicating a range of pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, related compounds have shown significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL .

- Cytotoxicity : In vitro assays have demonstrated that N-Methyl-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective anticancer therapeutics .

The mechanisms through which N-Methyl-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride exerts its biological effects are still under investigation. However, several studies have highlighted potential pathways:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cell proliferation and survival, such as histone deacetylases (HDACs), which play critical roles in cancer progression .

- Modulation of Neurotransmitter Systems : Given its amine structure, it is hypothesized that this compound could influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders .

Table 1: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | MIC 3.12 - 12.5 μg/mL | |

| Cytotoxicity | Selective against cancer cells | |

| Enzyme Inhibition | HDAC inhibition | |

| Neurotransmitter Modulation | Potential antidepressant effects |

Case Study: Anticancer Activity

In a study focusing on the anticancer potential of N-Methyl-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride, researchers observed that the compound inhibited the growth of several cancer cell lines in vitro. The mechanism was linked to apoptosis induction via caspase activation pathways. The results indicated an IC50 value in the low micromolar range, suggesting significant potency against these malignancies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Methyl-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride, and how can reaction conditions be controlled to improve yield?

- Methodology : Multi-step synthesis typically involves introducing the trifluoromethyl group via fluorinated intermediates (e.g., trifluoroiodoethane) and subsequent methylation. Reaction parameters such as temperature (0–5°C for exothermic steps), solvent polarity (e.g., dichloromethane for solubility), and catalyst selection (e.g., palladium for cross-coupling) are critical. Automated systems like continuous flow reactors enhance reproducibility and minimize side reactions .

- Characterization : Confirm structure and purity via (e.g., δ 2.3–3.1 ppm for methylamine protons), (δ -60 to -70 ppm for CF), and mass spectrometry (expected [M+H] ~265–285 g/mol) .

Q. How does the hydrochloride salt form influence solubility and stability in biological assays?

- The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) by ionizing the amine group. Stability studies under varying pH (e.g., pH 4–7 buffers) and temperatures (4°C vs. 25°C) show improved shelf life compared to freebase forms. Use phosphate-buffered saline (PBS) for dissolution to maintain ionic strength .

Q. What safety protocols are recommended for handling this compound?

- Use PPE (gloves, goggles) in a fume hood. Avoid contact with oxidizing agents (e.g., KMnO) due to potential exothermic reactions. Store in airtight containers at -20°C, desiccated, to prevent hydrolysis of the trifluoromethyl group .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets like NMDA receptors?

- Docking Studies : Use software (e.g., AutoDock Vina) to model the compound’s binding to the NMDA receptor’s allosteric site. The trifluoromethyl group’s electronegativity may stabilize hydrophobic interactions with residues like Phe114 and Tyr108. Compare binding scores (ΔG) to known antagonists (e.g., ketamine) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability. Monitor RMSD (<2 Å for stable binding) and hydrogen bond occupancy with GluN2A subunits .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Case Example : If IC values vary between cell-free (e.g., 50 nM) and cell-based assays (e.g., 200 nM), consider membrane permeability (logP ~2.5) or efflux pumps (e.g., P-gp). Validate with a parallel artificial membrane permeability assay (PAMPA) or co-administration with inhibitors like verapamil .

- Meta-Analysis : Aggregate data from ≥3 independent studies using standardized protocols (e.g., fixed ATP concentrations in kinase assays) to reduce variability .

Q. How can isotopic labeling (, ) track metabolic pathways in vivo?

- Labeling Synthesis : Incorporate at the cyclohexane ring via -enriched cyclohexanone precursors. NMR (470 MHz) monitors intact CF groups during hepatocyte incubations. Detect metabolites via LC-MS/MS (e.g., hydroxylated derivatives at m/z 281) .

Q. What are the limitations of current structural analogs in SAR studies, and how can they be addressed?

- Gaps : Analogs like 1-(Trifluoromethyl)cyclopentanamine hydrochloride lack the cyclohexane ring’s conformational flexibility, reducing receptor fit.

- Solutions : Synthesize bicyclic derivatives (e.g., bicyclo[2.2.2]octane) to mimic rigid conformations. Compare activity in calcium flux assays (IC shifts from 120 nM to 80 nM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.